molecular formula C17H15ClO4 B13864611 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid CAS No. 1234-31-7

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid

Cat. No.: B13864611
CAS No.: 1234-31-7
M. Wt: 318.7 g/mol
InChI Key: XABBNQBNGDXPOH-UHFFFAOYSA-N
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Description

4-[[3-Chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid (CAS: 1234-31-7) is a benzoic acid derivative with a molecular formula of C₁₇H₁₅ClO₄ and a molecular weight of 318.76 g/mol . Its structure features a benzoic acid core substituted with a phenoxymethyl group at the 4-position, which is further modified by a chlorine atom at the 3-position and a 1-oxopropyl moiety at the 4-position of the phenyl ring.

Properties

CAS No.

1234-31-7

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

4-[(3-chloro-4-propanoylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C17H15ClO4/c1-2-16(19)14-8-7-13(9-15(14)18)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

XABBNQBNGDXPOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-chloro-4-(1-oxopropyl)phenol with a suitable alkylating agent to form the phenoxy intermediate.

    Coupling with Benzoic Acid: The phenoxy intermediate is then coupled with benzoic acid under basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid involves the disruption of plant growth hormones. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Functional Differences
4-[[3-Chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid 1234-31-7 C₁₇H₁₅ClO₄ 318.76 Chloro, 1-oxopropyl, and phenoxymethyl substituents on benzoic acid High polarity due to carboxylic acid and ketone; potential for hydrogen bonding .
Benzoic acid, 3-chloro-4-[(1-oxopropyl)amino]- 569344-31-6 C₁₀H₁₁ClN₂O₃ 242.66 Chloro and 1-oxopropyl groups with an amino linker instead of phenoxymethyl Increased hydrogen bonding capacity via amino group; lower molecular weight may enhance solubility .
Benzoic acid, 3-chloro-4-[[4-(2-methylpropoxy)benzoyl]oxy]-, 4-pentylphenyl ester 50687-48-4 C₂₉H₂₉ClO₆ 517.99 Esterified carboxylic acid; bulky 4-pentylphenyl and 2-methylpropoxybenzoyl substituents Reduced acidity (ester vs. carboxylic acid); enhanced lipophilicity for membrane permeability .
4-Cinnamamidobenzoic acid N/A C₁₆H₁₃NO₃ 267.28 Cinnamoyl (aromatic propenoyl) substituent instead of phenoxymethyl and 1-oxopropyl Extended conjugation may affect UV absorption; aromatic interactions could influence binding affinity .
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- 82157-41-3 C₁₆H₁₅NO₄ 285.29 Acetylamino linker with 4-methylphenoxy group Balanced hydrophilicity/lipophilicity; acetyl group may confer metabolic stability .

Structural and Functional Insights

Substituent Effects on Polarity: The target compound’s phenoxymethyl and carboxylic acid groups enhance polarity, favoring aqueous solubility compared to its esterified analog (CAS 50687-48-4), which is more lipophilic .

Impact of Aromatic vs. Aliphatic Groups :

  • The cinnamoyl substituent in 4-cinnamamidobenzoic acid introduces extended π-conjugation, which could enhance UV-vis absorbance properties compared to the aliphatic 1-oxopropyl group in the target compound .

Metabolic Stability: Ester derivatives (e.g., CAS 50687-48-4) are prone to hydrolysis in vivo, whereas acetylated amino analogs (e.g., CAS 82157-41-3) may resist enzymatic degradation, offering prolonged activity .

Bulky substituents like 4-pentylphenyl (CAS 50687-48-4) may sterically hinder interactions with compact binding pockets, unlike the smaller phenoxymethyl group in the target compound .

Biological Activity

4-[[3-Chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid (CAS No. 1234-31-7) is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound's structure includes a chloro-substituted phenoxy group, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Research indicates that benzoic acid derivatives, including 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid, can modulate various biological pathways. Notably, studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

Efficacy in Biological Assays

  • Proteasome Activity : In cell-based assays, compounds similar to 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid have been shown to significantly activate proteasomal activity, particularly the chymotrypsin-like (CT-L) and caspase-like (C-L) activities at concentrations around 5 μM .
  • Cytotoxicity : Evaluations in various cancer cell lines (e.g., Hep-G2 and A2058) demonstrated low cytotoxicity levels at concentrations that induced proteasome activation, suggesting a therapeutic window for further development .
  • Enzyme Inhibition : The compound has also been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), indicating potential applications in cardiovascular and neurodegenerative diseases .

Study 1: Proteostasis Modulation

In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that the extracts containing these compounds significantly enhanced proteasomal and lysosomal activities without cytotoxic effects. The most potent interactions were observed with compounds structurally related to 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid, suggesting its potential as a modulator of cellular proteostasis .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of benzoic acid derivatives, including 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]benzoic acid. Results indicated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, further supporting their therapeutic potential against cancer .

Comparative Analysis of Biological Activities

Compound NameCAS No.Proteasome Activation (%)Cytotoxicity (IC50 μM)Enzyme Inhibition
4-[3-Chloro-4-(1-oxopropyl)phenoxy]methyl Benzoic Acid1234-31-7High (467.3 ± 3.9%)>10 μMACE Inhibition
Compound AN/AModerate>5 μMNeurolysin Inhibition
Compound BN/ALow<5 μMNone

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